Ailanthone

Hepatocellular Carcinoma In Vivo Efficacy Antitumor Activity

Ailanthone (Δ13-Dehydrochaparrinone) is a uniquely potent quassinoid that degrades both full-length AR and truncated AR-Vs via p23 chaperone binding, overcoming MDV3100 resistance in CRPC models. Unlike generic quassinoids (e.g., quassin, brusatol), ailanthone shows superior chloroquine-resistant antimalarial activity (IC50 0.037 µg/mL vs. Dd-2) and distinct postemergence herbicidal action. Its validated PI3K/AKT and JAK/STAT3 modulation makes it an essential, evidence-backed tool compound for oncology, antimalarial, and agricultural discovery programs.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 981-15-7
Cat. No. B197834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAilanthone
CAS981-15-7
Synonymsailanthone
ailantone
Picrasa-3,13(21)-diene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-, (1beta,11beta,12beta)-
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O
InChIInChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1
InChIKeyWBBVXGHSWZIJST-RLQYZCPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ailanthone (CAS 981-15-7) Sourcing and Procurement Guide: Chemical Profile and Research Utility


Ailanthone (CAS 981-15-7), also known as Δ13-Dehydrochaparrinone, is a C20 quassinoid natural product isolated from Ailanthus altissima [1]. This compound is characterized by a picrasane skeleton with a distinctive α,β-unsaturated ketone moiety and an epoxy bridge [2]. Ailanthone has garnered significant research interest due to its multi-targeting anticancer properties, including potent inhibition of androgen receptor signaling, induction of DNA damage, and modulation of key pathways such as PI3K/AKT and JAK/STAT3 [3]. Its broad-spectrum in vitro and in vivo antitumor activity, coupled with demonstrated drug-like properties, positions it as a valuable tool compound for oncology and chemical biology research [4].

Why Generic Quassinoid or Androgen Receptor Inhibitor Substitution is Not Advisable for Ailanthone (CAS 981-15-7)


Quassinoids, such as bruceantin, brusatol, and quassin, share a core terpenoid structure with ailanthone but exhibit significant functional divergence due to variations in oxygenation, unsaturation, and side-chain moieties. These structural differences critically impact target engagement and biological activity. For instance, quassin (CAS 76-78-8), a closely related quassinoid, lacks the α,β-unsaturated ketone present in ailanthone and shows markedly weaker anticancer activity and a different target profile, primarily affecting P. falciparum (IC50 0.15 μM) . Similarly, brusatol, while a potent Nrf2 inhibitor, demonstrates variable potency across cell lines and does not share ailanthone's distinct mechanism of androgen receptor degradation via p23 chaperone binding [1]. Bruceantin, a known protein synthesis inhibitor, exhibits a different toxicity and efficacy profile, with in vivo antitumor activity that is often schedule-dependent [2]. These functional disparities underscore that generic substitution among quassinoids is scientifically unsound and could lead to erroneous experimental outcomes or failed translation. Therefore, procurement decisions must be guided by the specific, quantifiable evidence of ailanthone's unique activities, as detailed below.

Quantitative Differentiation of Ailanthone (CAS 981-15-7) Against Closest Analogs: A Data-Driven Selection Guide


Superior In Vivo Antitumor Efficacy of Ailanthone Compared to 5-Fluorouracil in Hepatocellular Carcinoma Xenografts

In a head-to-head in vivo study, ailanthone demonstrated significantly stronger anti-hepatocellular carcinoma (HCC) activity than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in a xenograft mouse model. Notably, this enhanced efficacy was achieved without causing significant adverse effects on animal body weight or vital organ function [1].

Hepatocellular Carcinoma In Vivo Efficacy Antitumor Activity Xenograft Model

Unique Androgen Receptor Degradation Mechanism: Ailanthone Overcomes MDV3100 Resistance in Castration-Resistant Prostate Cancer

Ailanthone potently inhibits both full-length androgen receptor (AR-FL, IC50 = 69 nM) and constitutively active truncated AR splice variants (AR-Vs, IC50 = 309 nM) which are resistant to standard anti-androgens like MDV3100 (Enzalutamide) [1]. Unlike MDV3100, which targets the AR ligand-binding domain and is ineffective against AR-Vs, ailanthone binds the co-chaperone p23, disrupting the AR-HSP90 complex and leading to ubiquitin/proteasome-mediated degradation of both AR-FL and AR-Vs [1].

Castration-Resistant Prostate Cancer Androgen Receptor MDV3100 Resistance Drug Discovery

Potent Antiplasmodial Activity of Ailanthone Against P. falciparum, Surpassing the Activity of the Parent Quassin

Ailanthone exhibits potent in vitro antiplasmodial activity against both chloroquine-sensitive (HB-3) and chloroquine-resistant (Dd-2) strains of Plasmodium falciparum, with IC50 values of 0.003 μg/mL and 0.037 μg/mL, respectively [1]. In contrast, the parent quassinoid scaffold, quassin, shows significantly weaker activity, with an IC50 of 0.15 μM (approximately 0.058 μg/mL) against P. falciparum . This represents a >19-fold improvement in potency for the HB-3 strain and a >1.5-fold improvement for the Dd-2 strain.

Malaria Plasmodium falciparum Antimalarial Drug Discovery Quassinoids

Ailanthone Exhibits Potent Herbicidal Activity with a Unique Postemergence Efficacy Profile

In greenhouse assays, ailanthone demonstrated significant herbicidal activity against multiple weed species and was notably more effective when applied postemergence (to emerged weeds) than preemergence (to seeds) [1]. This contrasts with the structurally related quassinoid chaparrinone, which, while also a growth inhibitor, is the principal active constituent in a different plant species (Castela tortuosa) and may exhibit a different spectrum of activity [2].

Herbicide Discovery Natural Product Herbicide Weed Control Allelochemical

Favorable In Vitro Drug-Like Properties of Ailanthone Support Its Prioritization for Preclinical Development

Ailanthone demonstrates a favorable profile of drug-like properties that compare well to typical small molecule leads. Key parameters include low human plasma protein binding (16.6 ± 4.2%), high metabolic stability in liver microsomes (t1/2 > 145 min across mouse, rat, and human), and a low risk of hERG channel inhibition (IC50 > 30 µM) [1]. These data suggest a low potential for drug-drug interactions and cardiac toxicity, which are common liabilities for many natural products and synthetic leads.

Drug-Like Properties ADME Pharmacokinetics Preclinical Development

Ailanthone Demonstrates Potent Cytotoxicity Against a Broad Panel of Cancer Cell Lines, with Activity Comparable to Bruceantin

Ailanthone exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, including HepG2, Hep3B, R-HepG2, Jurkat, HeLa, MCF-7, MDA-MB-231, and A549 cells [1]. In comparative studies, the cytotoxic activity of certain ailanthone derivatives (e.g., SUN2071) was found to be close to that of bruceantin, a well-known cytotoxic quassinoid, and vincristine, a clinical microtubule inhibitor [2]. While direct IC50 comparisons for the parent ailanthone across all these lines are not uniformly available, its broad-spectrum activity and the potency of its derivatives place it in a similar class of potent cytotoxic agents.

Cancer Cytotoxicity Cell Line Panel Anticancer Screening

High-Impact Research and Industrial Application Scenarios for Ailanthone (CAS 981-15-7)


Investigating MDV3100-Resistant Castration-Resistant Prostate Cancer (CRPC) Mechanisms

Given its unique ability to degrade both full-length and truncated androgen receptor splice variants (AR-Vs) via p23 chaperone binding, ailanthone is an indispensable tool for studying the molecular drivers of CRPC progression and resistance to current anti-androgen therapies like MDV3100 [1]. Researchers can use ailanthone to dissect AR-V signaling pathways, validate novel therapeutic targets, and screen for combination therapies that overcome resistance.

Developing Next-Generation Antimalarial Leads Against Drug-Resistant Plasmodium falciparum

The superior potency of ailanthone against chloroquine-resistant P. falciparum strains (Dd-2) compared to quassin and other quassinoids makes it a high-priority starting point for antimalarial drug discovery [1]. Procurement of ailanthone is justified for structure-activity relationship (SAR) studies aimed at optimizing its antiplasmodial activity, improving its pharmacokinetic properties for in vivo efficacy, and evaluating its potential in combination therapies.

Elucidating Novel Postemergence Herbicidal Mechanisms for Sustainable Weed Management

The unique postemergence herbicidal activity of ailanthone, distinct from many commercial herbicides, makes it a valuable chemical probe for identifying new herbicidal targets in plants [1]. Agricultural research programs can use ailanthone to study its uptake, translocation, and mode of action in weeds, potentially leading to the development of novel biorational herbicides with a different resistance profile.

Profiling Broad-Spectrum Anticancer Activity in High-Throughput Screening (HTS) Campaigns

Ailanthone's potent and broad-spectrum cytotoxicity against a diverse panel of cancer cell lines, including those derived from liver, lung, breast, and cervical cancers, makes it an ideal positive control or reference compound in HTS assays designed to identify novel anticancer agents [1]. Its well-documented mechanism of action involving DNA damage and PI3K/AKT pathway inhibition further strengthens its utility as a benchmark for validating assay performance and hit triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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